5-Norbonene-2-methanamine
Description
Significance of Bicyclic Amine Frameworks in Organic Synthesis and Advanced Materials
Bicyclic amine frameworks are of considerable interest in medicinal chemistry and materials science. Their rigid structures provide a high degree of three-dimensional complexity, a desirable trait for designing new pharmaceutical agents. acs.org The incorporation of these rigid scaffolds into bioactive molecules can lead to improved metabolic stability and unique substituent arrangements. acs.org In materials science, these frameworks contribute to the synthesis of polymers with unique thermal and mechanical properties. pubcompare.ai The constrained nature of bicyclic systems, such as the norbornene scaffold, imparts specific reactivity and stereochemistry, making them valuable in the construction of complex molecular architectures. mdpi.com
Evolution of Research Trajectories for Norbornene-Based Scaffolds in Polymer and Organic Chemistry
The use of norbornene-based scaffolds has evolved significantly in both polymer and organic chemistry. Initially recognized for their utility in producing polymers with high thermal stability and transparency, research has expanded to explore their diverse reactivity. researchgate.net The high ring strain of the norbornene double bond makes it a highly reactive alkene, suitable for various polymerization techniques, most notably Ring-Opening Metathesis Polymerization (ROMP). mdpi.comnih.gov This method allows for the synthesis of well-defined polymers with controlled molecular weights and functionalities. mdpi.comresearchgate.netnih.gov
Recent research has focused on creating functionalized norbornene monomers to produce "smart" polymers and advanced materials. tandfonline.comresearchgate.net These materials find applications in areas such as membrane gas separation, drug delivery, and as scaffolds for catalysts. mdpi.comnih.govtandfonline.com The ability to tune the structure of norbornene derivatives has led to the development of porous organic polymers with high surface areas and materials with tailored optical and electronic properties. tandfonline.comacs.org Furthermore, the versatility of norbornene chemistry has been harnessed in the development of photocurable and biodegradable elastomers for biomedical applications. rsc.org
A notable area of investigation involves the synthesis of poly(norbornene-methylamine) through ROMP. mdpi.comresearchgate.netnih.gov This process typically involves the protection of the amine group of 5-norbornene-2-methanamine, for instance with phthalic anhydride (B1165640), followed by polymerization using a catalyst like the Hoveyda-Grubbs 2nd generation catalyst. mdpi.comresearchgate.net The subsequent deprotection yields a polymer with free amine groups, which can be further functionalized. mdpi.comresearchgate.net This strategy provides a pathway to polymers with controllable structures and functionalities, mimicking natural polymers like chitosan (B1678972) and holding promise for applications in gene transfection and drug release. mdpi.com
The exploration of norbornene derivatives continues to expand, with studies on their use in creating chiral materials, photochromic systems, and ion exchange membranes. magtech.com.cn The development of new catalytic systems continues to broaden the scope of reactions involving norbornene scaffolds, enabling the synthesis of increasingly complex and functional materials. researchgate.net
Interactive Data Table: Physicochemical Properties of 5-Norbornene-2-methanamine
| Property | Value |
| Molecular Formula | C8H13N |
| Molar Mass | 123.20 g/mol |
| Density | 0.999 ± 0.06 g/cm³ (Predicted) |
| Boiling Point | 52-54 °C (at 4 Torr) |
| Flash Point | 71.5 °C |
| Vapor Pressure | 0.675 mmHg at 25°C |
| pKa | 10.10 ± 0.29 (Predicted) |
This data is compiled from ChemBK. chembk.com
Structure
3D Structure
Properties
IUPAC Name |
[(1R,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5,9H2/t6-,7+,8?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBALIGLOMYEKN-KVARREAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC([C@H]1C=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 5 Norbornene 2 Methanamine
Established Synthetic Routes to 5-Norbornene-2-methanamine
The synthesis of 5-Norbornene-2-methanamine is not typically a single-step process but rather a multi-step sequence that begins with the formation of a substituted norbornene precursor.
Cycloaddition Reactions for Norbornene Ring System Formation
The cornerstone of 5-norbornene-2-methanamine synthesis is the Diels-Alder reaction, a powerful [4+2] cycloaddition that efficiently constructs the bicyclo[2.2.1]heptene (norbornene) skeleton. This reaction involves the concerted addition of a conjugated diene, typically freshly cracked cyclopentadiene (B3395910), to a dienophile, which is a molecule containing a double or triple bond.
For the synthesis of precursors to 5-Norbornene-2-methanamine, suitable dienophiles are acrylic acid, acrylates, or acrylonitrile (B1666552). The reaction of cyclopentadiene with these dienophiles leads to the formation of 5-norbornene-2-carboxylic acid, its corresponding esters, or 5-norbornene-2-carbonitrile (B1293559), respectively. These functional groups serve as handles for the subsequent introduction of the methylamine (B109427) group.
The Diels-Alder reaction is known for its high degree of stereoselectivity, generally favoring the formation of the endo isomer under kinetic control due to secondary orbital interactions between the diene and the dienophile. scirp.orgresearchgate.netresearchgate.net
Introduction of Methylamine Functionality: Nucleophilic Substitution and Reductive Amination Strategies
Once the norbornene ring with a suitable functional group at the 2-position is synthesized, the next crucial step is the introduction of the methylamine moiety. This can be accomplished through several established synthetic strategies, primarily reductive amination and nucleophilic substitution.
Reductive Amination: A common and efficient method for synthesizing amines is the reductive amination of aldehydes or ketones. In the context of 5-Norbornene-2-methanamine synthesis, a precursor such as 5-norbornene-2-carboxaldehyde (B46079) would be reacted with methylamine to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst. This method offers a direct route to the target compound from the corresponding aldehyde.
Nucleophilic Substitution: An alternative strategy involves the use of a precursor with a good leaving group, such as 5-norbornene-2-methyl halide (e.g., bromide or chloride). This substrate can then undergo a nucleophilic substitution reaction with methylamine. The nitrogen atom of methylamine acts as the nucleophile, displacing the halide to form 5-Norbornene-2-methanamine. To avoid over-alkylation and the formation of tertiary amines or quaternary ammonium (B1175870) salts, reaction conditions such as the stoichiometry of the reactants must be carefully controlled.
Another pathway starts from 5-norbornene-2-carboxylic acid. The carboxylic acid can be converted to an amide, 5-norbornene-2-carboxamide, by reaction with thionyl chloride followed by methylamine. Subsequent reduction of the amide, for instance with lithium aluminum hydride (LiAlH₄), yields the target 5-Norbornene-2-methanamine. Similarly, the reduction of 5-norbornene-2-carbonitrile with a reducing agent like LiAlH₄ will also produce 5-Norbornene-2-methanamine.
Stereochemical Considerations in 5-Norbornene-2-methanamine Synthesis
The stereochemistry of the final product is largely determined during the initial Diels-Alder reaction and can be influenced by subsequent isomerization processes.
Regio- and Stereoselectivity in Bicyclic Compound Formation
The Diels-Alder reaction between cyclopentadiene and a monosubstituted dienophile like acrylic acid or acrylonitrile is highly regioselective, leading to the substituent at the 2-position of the norbornene ring system. In terms of stereoselectivity, the reaction predominantly yields the endo isomer under kinetic control. scirp.orgresearchgate.netresearchgate.net This preference is attributed to favorable secondary orbital overlap between the developing pi system of the diene and the unsaturated group of the dienophile in the transition state. The exo isomer, while sterically less hindered and therefore thermodynamically more stable, is formed as the minor product under these conditions. scirp.orgresearchgate.netresearchgate.net
The choice of dienophile and reaction conditions, including the use of Lewis acid catalysts, can further enhance the endo-selectivity of the Diels-Alder cycloaddition. researchgate.net
Isomerization Studies and Control of Exo/Endo Ratios
While the kinetically favored product of the Diels-Alder reaction is the endo isomer, the thermodynamically more stable exo isomer is often desired for specific applications. scirp.org Therefore, methods for the isomerization of the endo isomer to the exo isomer are of significant interest.
Studies on related 5-norbornene-2-carboxylic acid and its esters have shown that the endo/exo ratio can be altered post-synthesis. scirp.orgscirp.orgsemanticscholar.org Base-promoted isomerization has been demonstrated to be an effective method. scirp.orgscirp.orgsemanticscholar.org For instance, treatment of an endo-rich mixture of methyl 5-norbornene-2-carboxylate with a strong base like sodium tert-butoxide can lead to an equilibrium mixture with a higher proportion of the exo isomer. scirp.orgscirp.orgsemanticscholar.org
Thermal isomerization is another strategy that can be employed to enrich the exo content. researchgate.net Heating an endo-rich mixture of a norbornene derivative can promote the retro-Diels-Alder reaction, followed by re-cycloaddition under thermodynamic control, which favors the formation of the more stable exo product. researchgate.net The specific conditions for isomerization, including temperature, solvent, and the nature of the substituent, play a crucial role in the final exo/endo ratio.
The following table summarizes the effect of different bases on the isomerization of methyl 5-norbornene-2-carboxylate, a key precursor to 5-Norbornene-2-methanamine.
Table 1: Base-Promoted Isomerization of Methyl 5-Norbornene-2-carboxylate
| Base | Solvent | Temperature (°C) | Initial endo/exo Ratio | Final exo Content (%) |
| Sodium Methoxide | Methanol | 25 | 80/20 | ~30 |
| Sodium Methoxide | THF | 25 | 80/20 | ~40 |
| Sodium tert-Butoxide | THF | 25 | 80/20 | ~60 |
| Potassium tert-Butoxide | THF | 25 | 80/20 | ~60 |
Data compiled from isomerization studies on methyl 5-norbornene-2-carboxylate. scirp.orgscirp.orgsemanticscholar.org
Advanced Synthetic Strategies for Functionalized Derivatives of 5-Norbornene-2-methanamine
5-Norbornene-2-methanamine serves as a valuable monomer in the synthesis of functional polymers through Ring-Opening Metathesis Polymerization (ROMP). mdpi.com This polymerization technique utilizes the strain of the norbornene ring to produce polymers with the double bond retained in the backbone. The primary amine functionality of 5-Norbornene-2-methanamine allows for further derivatization or imparts specific properties to the resulting polymer.
For instance, the amine group can be protected, for example, by reacting it with phthalic anhydride (B1165640) to form an N-substituted phthalimide (B116566). mdpi.com This protected monomer can then undergo ROMP in the presence of a suitable catalyst, such as a Grubbs' catalyst, to yield a well-defined polymer. mdpi.com Subsequent deprotection of the phthalimide groups reveals the primary amine functionality along the polymer chain, resulting in a poly(norbornene-methylamine). mdpi.com This polymer, with its pendant primary amine groups, can have applications in areas such as gene delivery or as a support for catalysts.
Furthermore, the development of asymmetric Diels-Alder reactions using chiral catalysts or auxiliaries allows for the enantioselective synthesis of norbornene derivatives. researchgate.net This opens up possibilities for producing enantiomerically pure 5-Norbornene-2-methanamine, which can be a crucial building block in the synthesis of chiral ligands, catalysts, and pharmaceuticals.
Polymerization Research and Polymeric Architectures Incorporating 5 Norbornene 2 Methanamine Units
Ring-Opening Metathesis Polymerization (ROMP) of 5-Norbornene-2-methanamine Derivatives
Ring-Opening Metathesis Polymerization (ROMP) stands out as a highly effective method for polymerizing norbornene-type monomers due to its tolerance of various functional groups and the "living" characteristics of the polymerization when appropriate catalysts are used. researchgate.netnih.gov This allows for the synthesis of polymers with controlled structures and functionalities. mdpi.com
The direct polymerization of 5-Norbornene-2-methanamine via ROMP is challenging because its primary amine group can interact with and potentially deactivate the ruthenium catalysts commonly employed. mdpi.comacs.org Primary and secondary alkylamines are known to be significant impediments in Ru-catalyzed ROMP, often requiring a protection strategy. acs.orguib.no
To overcome this, research has successfully utilized specific catalyst systems with protected versions of the monomer. The Hoveyda-Grubbs 2nd generation catalyst has proven effective for the ROMP of an amino-protected derivative, 5-norbornene-2-(N-methyl)-phthalimide. researchgate.netnih.govmdpi.comnih.gov This catalyst facilitates the reaction to produce poly(norbornene-(N-methyl)-phthalimide), which can then be deprotected to yield the target polymer. mdpi.comnih.gov While other Grubbs catalysts, such as the second-generation Grubbs catalyst, are widely used for ROMP of various norbornene monomers, their application with unprotected primary amines like 5-Norbornene-2-methanamine is often unsuccessful. acs.orgresearchgate.net
A key advantage of using ROMP is the ability to control the polymer's molecular weight and achieve a narrow molecular weight distribution, quantified by the Polydispersity Index (PDI). mdpi.com In the polymerization of 5-norbornene-2-(N-methyl)-phthalimide using a Hoveyda-Grubbs 2nd catalyst, the process exhibits characteristics of a living polymerization. nih.govmdpi.com
Research demonstrates that the number-average molecular weight (Mn) of the resulting poly(norbornene-(N-methyl)-phthalimide) can be effectively tuned by adjusting the molar ratio of the monomer to the initiator ([M]/[I]). mdpi.com As this ratio is increased, the molecular weight of the polymer increases in a linear fashion. mdpi.com Concurrently, the PDI remains narrow, with values reported between 1.18 and 1.25, indicating that the polymer chains are of a relatively uniform length. mdpi.comnih.gov Some studies have reported achieving a PDI of approximately 1.10. researchgate.netnih.gov
| Monomer-to-Initiator Ratio ([M]/[I]) | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|
| 50:1 | 16,200 | 1.25 | mdpi.com |
| 100:1 | 29,800 | 1.21 | mdpi.com |
| 200:1 | 55,300 | 1.18 | mdpi.com |
| 300:1 | 81,500 | 1.20 | mdpi.com |
The strong reactivity of the primary amino group in 5-Norbornene-2-methanamine necessitates a protection strategy to prevent interference with the ROMP catalyst. mdpi.com A widely adopted and effective method involves reacting 5-Norbornene-2-methanamine with phthalic anhydride (B1165640). mdpi.comnih.gov This reaction yields the amino-protected monomer, 5-norbornene-2-(N-methyl)-phthalimide, where the amine is converted to a less reactive phthalimide (B116566) group. researchgate.netmdpi.com Optimal conditions for this protection step have been reported as a reaction temperature of 130 °C for 20 minutes, achieving a yield of 94.5%. mdpi.comnih.gov
Once the polymerization of the protected monomer is complete, the resulting poly(norbornene-(N-methyl)-phthalimide) undergoes a deprotection step to yield the final target polymer, poly(norbornene-methylamine), thereby restoring the free primary amine groups along the polymer backbone. nih.govmdpi.com This protection-polymerization-deprotection sequence provides a reliable pathway to synthesize polymers with free –NH₂ groups and controllable structures via ROMP. researchgate.netmdpi.com
One of the primary motivations for the synthesis of poly(norbornene-methylamine) is to create a synthetic mimic, or biomimetic, of chitosan (B1678972). researchgate.netnih.govmdpi.com Chitosan is a natural polysaccharide known for its excellent hydrophilicity, high reactivity, and ability to complex with metal ions. mdpi.com By creating a synthetic analogue, researchers aim to produce materials with similar beneficial properties but with the added advantage of controlled molecular structure afforded by ROMP. mdpi.com
The synthesis of poly(norbornene-methylamine) via the ROMP of its phthalimide-protected derivative represents a novel strategy for producing a chitosan mimic. mdpi.comnih.gov The resulting polymer, with its repeating primary amine units, is a promising candidate for applications where the properties of chitosan are desired, such as in gene transfection and drug release systems, due to the pH-sensitivity of the amino groups. mdpi.com
Vinyl Addition Polymerization and Other Polymerization Mechanisms
Beyond ROMP, norbornene and its derivatives can undergo other polymerization reactions, such as vinyl addition polymerization. mdpi.com This method proceeds by opening the double bond of the norbornene ring without breaking the ring itself, leading to a saturated polymer backbone.
Vinyl addition polymerization of norbornene-type monomers can be efficiently achieved using palladium-based catalysts. acs.org A highly active family of catalysts is based on cationic η³-allylpalladium complexes coordinated with phosphine (B1218219) ligands. acs.orgresearchgate.net A high-activity polymerization system requires three key components: a palladium cation with an allyl ligand, a neutral two-electron-donor phosphine ligand, and a weakly coordinating counterion. acs.org
These catalyst systems are formed by adding salts of weakly coordinating anions, such as Na[B(3,5-(CF₃)₂C₆H₃)₄], to an (η³-allyl)Pd(X)(PR₃) precursor in the presence of the norbornene monomer. acs.org The salt abstracts the 'X' ligand (e.g., chloride) from the palladium complex to generate the active cationic species in situ. acs.org Catalyst precursors containing electron-withdrawing groups, like trifluoroacetate, tend to be the most active. acs.org This method allows for the production of high molecular weight polymers, and the molecular weight can be further controlled by the addition of α-olefin chain transfer agents. acs.org
Advancements in Polymer Science: Investigating 5-Norbornene-2-methanamine in Polymeric Architectures
The versatile compound 5-Norbornene-2-methanamine is proving to be a valuable building block in the development of advanced polymeric materials. Researchers are exploring its incorporation into a variety of polymer structures through controlled polymerization techniques, leading to materials with tailored properties and potential applications in diverse fields.
The unique strained ring structure of the norbornene moiety and the reactive primary amine group of 5-Norbornene-2-methanamine make it a monomer of significant interest for polymer chemists. Its polymerization, primarily through Ring-Opening Metathesis Polymerization (ROMP), allows for the synthesis of polymers with controllable structures and functionalities.
Influence of Chain Transfer Agents and Polymerization Conditions
The molecular weight and end-group functionality of polynorbornenes, including those derived from 5-Norbornene-2-methanamine, can be precisely controlled through the use of chain transfer agents (CTAs) in ROMP. While specific studies on 5-Norbornene-2-methanamine are emerging, research on related functionalized norbornenes provides significant insights.
In the ROMP of norbornene derivatives, various acyclic olefins can act as CTAs. The ratio of CTA to monomer is a critical parameter that directly influences the resulting polymer's molecular weight. For instance, in the ROMP of a norbornene-based monomer, increasing the concentration of a CTA leads to a corresponding decrease in the polymer's molecular weight. This control is crucial for tailoring the physical and mechanical properties of the final material.
Polymerization conditions, such as temperature and reaction time, also play a pivotal role. For the amine-protected derivative of 5-Norbornene-2-methanamine, specifically 5-norbornene-2-(N-methyl)-phthalimide, optimal reaction conditions for its synthesis have been identified as a reaction temperature of 130°C for 20 minutes, achieving a high yield of 94.5% rsc.orgmdpi.com. The subsequent ROMP of this protected monomer is typically carried out using a Hoveyda-Grubbs 2nd generation catalyst, which demonstrates good tolerance to the functional groups present rsc.orgmdpi.com. The molecular weight of the resulting poly(norbornene-(N-methyl)-phthalimide) has been shown to be controllable, with a narrow polydispersity index (PDI) of approximately 1.10, which is indicative of a living polymerization process rsc.orgmdpi.com.
| Parameter | Influence on Polymerization | Research Finding |
| Chain Transfer Agent (CTA) Concentration | Controls molecular weight | Higher CTA concentration leads to lower molecular weight polymers. |
| Reaction Temperature (for amine protection) | Affects yield of protected monomer | Optimal temperature for 5-norbornene-2-(N-methyl)-phthalimide synthesis is 130°C rsc.orgmdpi.com. |
| Reaction Time (for amine protection) | Affects yield of protected monomer | Optimal time for 5-norbornene-2-(N-methyl)-phthalimide synthesis is 20 minutes rsc.orgmdpi.com. |
| Catalyst Type (for ROMP) | Enables polymerization of functionalized monomers | Hoveyda-Grubbs 2nd generation catalyst is effective for the ROMP of the protected amine monomer rsc.orgmdpi.com. |
| Monomer to Initiator Ratio ([M]/[I]) | Controls molecular weight | Linear relationship observed between [M]/[I] and the molecular weight of poly(norbornene-(N-methyl)-phthalimide) rsc.org. |
Radical and Anionic Polymerization Approaches of Norbornene Derivatives
While ROMP is a dominant method for polymerizing norbornene derivatives, radical and anionic polymerization present alternative routes. Norbornene and its derivatives can undergo radical polymerization, often initiated by radical species, leading to the formation of polymers through the opening of the double bond in the norbornene ring. The mechanism involves the standard steps of initiation, propagation, and termination. However, the direct radical polymerization of 5-Norbornene-2-methanamine can be challenging due to the potential for the amine group to interfere with the radical species. Therefore, protection of the amine group is often a necessary prerequisite.
Anionic polymerization of norbornene derivatives is also possible, typically initiated by strong nucleophiles like organolithium compounds. Similar to radical polymerization, the presence of the primary amine in 5-Norbornene-2-methanamine can lead to side reactions, such as quenching of the anionic initiator. Consequently, protection of the amine group is crucial for successful anionic polymerization. The living nature of anionic polymerization, when achieved, allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.
The mechanism of ROMP is fundamentally different from both radical and anionic polymerization. In ROMP, a metal-alkylidene catalyst reacts with the strained double bond of the norbornene ring to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-cycloaddition reaction to open the ring and generate a new metal-alkylidene species at the end of the growing polymer chain. This process continues in a chain-growth fashion, preserving the double bonds in the polymer backbone rsc.org.
Modification of 1,3-Butadiene Polymerization Microstructure by 5-Norbornene-2-methylamine
Intriguingly, 5-Norbornene-2-methylamine has been shown to act as a powerful modifier in the polymerization of 1,3-butadiene. When used in conjunction with a specific nickel-based catalyst system, NiBr₂(dhbp)/methylaluminoxane (MAO), the addition of 5-Norbornene-2-methyl amine dramatically alters the microstructure of the resulting polybutadiene (B167195).
In the absence of the amine modifier, the NiBr₂(dhbp)/MAO system primarily produces a polybutadiene with a 1,4-cis microstructure (up to 94.6%). However, the introduction of 5-Norbornene-2-methyl amine leads to a significant shift in the polymerization mechanism, resulting in a polybutadiene with a highly isotactic 1,2-structure (mm > 99%). This high degree of chemo- and stereoselectivity is attributed to the interaction of the amine group of 5-Norbornene-2-methyl amine with the aluminum cocatalyst and the norbornene double bond with the nickel center. This interaction modifies the active catalytic species, favoring the 1,2-insertion of butadiene monomers in a highly stereoregular manner.
| Catalyst System | Additive | Resulting Polybutadiene Microstructure | Stereoselectivity |
| NiBr₂(dhbp)/MAO | None | 1,4-cis (up to 94.6%) | - |
| NiBr₂(dhbp)/MAO | 5-Norbornene-2-methyl amine | iso-1,2-structure | High (mm > 99%) |
Tailoring Polymer Structures: Homopolymers, Copolymers, and Block Copolymers
The ability to control the polymerization of 5-Norbornene-2-methanamine and its derivatives opens up avenues for creating a wide range of polymer architectures, including homopolymers, random copolymers, and well-defined block copolymers.
Preparation of Block Copolymers with Diverse Unsaturated Compounds
The living nature of the ROMP of the protected monomer, 5-norbornene-2-(N-methyl)-phthalimide, makes it an excellent macroinitiator for the synthesis of block copolymers. After the polymerization of the first block of poly(norbornene-(N-methyl)-phthalimide), a second unsaturated monomer can be introduced to the reaction mixture to grow a second block. This sequential monomer addition strategy allows for the creation of well-defined diblock or even triblock copolymers.
For example, a living poly(norbornene-(N-methyl)-phthalimide) chain can initiate the polymerization of other unsaturated compounds, leading to the formation of novel block copolymers. The intermediate product, poly(norbornene-(N-methyl)-phthalimide), is a versatile precursor that can be used to prepare block copolymers with a variety of other unsaturated monomers rsc.orgmdpi.comnih.gov. This approach enables the combination of the unique properties of polynorbornene with those of other polymers, such as polystyrene or polyacrylates, to create materials with synergistic characteristics.
Incorporation of Diverse Functional Groups into Polynorbornene Backbones
The polynorbornene backbone derived from 5-Norbornene-2-methanamine offers multiple opportunities for the incorporation of diverse functional groups, both during and after polymerization. The primary amine group, once deprotected, serves as a reactive handle for a wide range of chemical modifications.
Post-polymerization modification is a powerful strategy for introducing functionality. For instance, the amine groups along the deprotected poly(norbornene-methylamine) backbone can be reacted with various electrophiles to attach a wide array of functional moieties. This allows for the fine-tuning of the polymer's properties, such as its solubility, thermal stability, and chemical reactivity.
Furthermore, copolymers can be synthesized by polymerizing the protected 5-Norbornene-2-methanamine monomer with other functionalized norbornene monomers. This approach allows for the direct incorporation of a variety of functional groups into the polynorbornene backbone in a single polymerization step. The choice of comonomers can be tailored to introduce specific functionalities, such as hydroxyl groups, carboxylic acids, or other reactive groups, leading to the creation of multifunctional materials with complex architectures.
Derivatization and Functionalization of 5 Norbornene 2 Methanamine for Advanced Applications
Chemical Modifications of the Amine Functionality
The primary amine group of 5-Norbornene-2-methanamine serves as a key site for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.
The primary amine of 5-Norbornene-2-methanamine readily undergoes acylation reactions with carboxylic acid derivatives such as acid chlorides and anhydrides to form stable amide bonds. A notable example is the reaction with phthalic anhydride (B1165640), which leads to the formation of an imide. This reaction is often used as a method to protect the amine group during subsequent chemical modifications of the norbornene double bond.
The synthesis of 5-norbornene-2-(N-methyl)-phthalimide has been reported through the direct reaction of 5-Norbornene-2-methanamine with phthalic anhydride. rsc.org This reaction is typically carried out by heating a mixture of the two reactants. The conditions for this reaction have been optimized to achieve a high yield of the desired imide product. rsc.orgmdpi.com The formation of the phthalimide (B116566) group can be confirmed by the disappearance of the N-H stretching vibrations of the primary amine in the FTIR spectrum. rsc.org
| Reactant 1 | Reactant 2 | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 5-Norbornene-2-methanamine | Phthalic Anhydride | 130 | 20 | 94.5 |
The amine functionality of 5-Norbornene-2-methanamine can be readily alkylated to form secondary and tertiary amines. These N-substituted derivatives are valuable intermediates in the synthesis of various target molecules.
N-methylation can be achieved through several methods, including reductive amination. mdma.chresearchgate.net This process typically involves the reaction of the primary amine with an excess of formaldehyde (B43269) in the presence of a reducing agent such as sodium borohydride (B1222165). The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the N-methylated amine. mdma.ch Alternative methylating agents like dimethyl sulfate (B86663) and methyl iodide can also be employed, often in the presence of a base to neutralize the acid byproduct. nih.gov
N-cyclopropylation of primary amines can be accomplished using several synthetic strategies. One common method involves the palladium-catalyzed C–N bond formation between the amine and a cyclopropyl (B3062369) halide. researchgate.net Another effective approach is the copper-promoted N-cyclopropylation using cyclopropylboronic acid. rsc.orgepfl.ch This reaction is typically carried out in the presence of a copper(II) salt, a ligand such as 2,2′-bipyridine, and a base.
| Derivative | General Method | Key Reagents |
|---|---|---|
| N-methyl | Reductive Amination | Formaldehyde, Sodium Borohydride |
| N-cyclopropyl | Copper-promoted N-arylation | Cyclopropylboronic acid, Cu(OAc)₂, 2,2′-bipyridine |
The primary amine of 5-Norbornene-2-methanamine can be converted into other important functional groups, such as isocyanates and chloroformates, which are highly reactive intermediates in organic synthesis.
The synthesis of an isocyanate from a primary amine is classically achieved through phosgenation, which involves the reaction of the amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like diphosgene or triphosgene. nih.gov Non-phosgene methods are also available, such as the thermal decomposition of carbamates, which can be formed from the amine and a carbonate source. nih.gov Another approach involves the reaction of the amine with carbon dioxide to form a carbamic acid intermediate, which is then dehydrated to the isocyanate. scholaris.ca
To synthesize a chloroformate derivative, the amine functionality must first be converted to a hydroxyl group. A standard method for this transformation is the reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which then decomposes in the presence of water to yield the corresponding alcohol, 5-norbornene-2-methanol. This alcohol can then be reacted with phosgene or its equivalents to produce the desired chloroformate. google.com
Reactions Involving the Norbornene Alkene Moiety
The strained double bond of the norbornene ring in 5-Norbornene-2-methanamine is susceptible to a variety of addition reactions, providing a pathway to further functionalize the molecule and create complex three-dimensional structures.
The norbornene double bond is an excellent substrate for thiol-ene "click" chemistry. This reaction involves the radical-mediated addition of a thiol to the alkene, forming a stable thioether linkage. The reaction is highly efficient, proceeds under mild conditions (often initiated by light), and is orthogonal to many other functional groups, making it ideal for applications in materials science and bioengineering.
In the context of hydrogel engineering, multi-functional norbornene-containing polymers can be crosslinked with multi-functional thiols to form hydrogel networks. The rapid and controlled nature of the thiol-ene reaction allows for the formation of hydrogels with tunable mechanical properties and the ability to encapsulate cells and other biological molecules. The resulting hydrogels are often used in tissue engineering and drug delivery applications.
The double bond of the norbornene moiety can undergo a variety of classic alkene transformations, including hydrogenation, epoxidation, and cyclopropanation.
Hydrogenation of the norbornene double bond can be achieved using catalytic hydrogenation with hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C). This reaction saturates the double bond to form the corresponding norbornane (B1196662) derivative.
Epoxidation of the norbornene double bond introduces a three-membered epoxide ring. This transformation can be carried out using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in the presence of a catalyst. The resulting epoxide is a versatile intermediate that can be opened by a variety of nucleophiles to introduce new functional groups.
Cyclopropanation of the norbornene double bond results in the formation of a fused cyclopropane (B1198618) ring, creating a tricyclic system. A common method for cyclopropanation is the Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple. nih.govwikipedia.orgorganic-chemistry.org This reaction is stereospecific, with the methylene (B1212753) group typically adding to the less sterically hindered exo face of the norbornene. nih.gov Palladium-catalyzed cyclopropanation reactions have also been developed for norbornene derivatives. rsc.orgrsc.orgthieme-connect.com
| Reaction | Typical Reagents | Product Functional Group |
|---|---|---|
| Thiol-Ene Click Chemistry | Thiols, Photoinitiator | Thioether |
| Hydrogenation | H₂, Pd/C | Alkane (Saturated Ring) |
| Epoxidation | m-CPBA or H₂O₂ | Epoxide |
| Cyclopropanation (Simmons-Smith) | CH₂I₂, Zn(Cu) | Cyclopropane |
Introduction of Orthogonal Reactive Handles for Multifunctional Material Synthesis
The strategic derivatization of 5-Norbornene-2-methanamine to introduce orthogonal reactive "handles" is a key step in the synthesis of advanced multifunctional materials. Orthogonal reactive groups are distinct functional moieties within a molecule that can undergo specific chemical reactions independently of one another, without interference. This allows for the sequential and controlled modification of the monomer or the resulting polymer, enabling the creation of complex macromolecular architectures with tailored properties and functionalities.
The primary amine of 5-Norbornene-2-methanamine serves as a versatile anchor point for the introduction of a secondary, orthogonal reactive group. This is typically achieved by reacting the amine with a heterobifunctional linker molecule. One end of the linker reacts with the amine to form a stable covalent bond (e.g., an amide bond), while the other end presents a new reactive handle, such as an azide (B81097), alkyne, or tetrazine. These groups are chosen for their participation in highly efficient and selective "click chemistry" reactions.
An essential aspect of this strategy is the use of orthogonal protecting groups. acs.orgjocpr.com These are temporary modifications to functional groups that prevent them from reacting while another part of the molecule is being modified. For instance, the primary amine of 5-Norbornene-2-methanamine might be protected before another functional group is introduced or modified elsewhere on the molecule. This ensures precise control over the sequence of reactions and the final structure of the multifunctional monomer.
The table below outlines several common orthogonal reactive handles that can be introduced onto 5-Norbornene-2-methanamine, the types of reagents used for their introduction, and their corresponding orthogonal ligation reactions.
| Orthogonal Reactive Handle | Reagent for Introduction (Example) | Orthogonal Ligation Reaction |
| Azide (-N₃) | N-Hydroxysuccinimide (NHS) ester of an azido-containing carboxylic acid (e.g., Azido-PEG4-NHS ester) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a cyclooctyne; Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne. nih.gov |
| Alkyne (-C≡CH) | N-Hydroxysuccinimide (NHS) ester of an alkyne-containing carboxylic acid (e.g., Alkyne-PEG4-NHS ester) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an azide; Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an azide. lumiprobe.combiotium.com |
| Tetrazine | N-Hydroxysuccinimide (NHS) ester of a tetrazine-containing carboxylic acid (e.g., Methyltetrazine-NHS Ester) | Inverse electron-demand Diels-Alder (IEDDA) reaction with a strained alkene (e.g., trans-cyclooctene, norbornene). |
| Maleimide | N-Hydroxysuccinimide (NHS) ester of a maleimide-containing carboxylic acid (e.g., SM(PEG)n) | Thiol-maleimide Michael addition with a thiol (-SH). iris-biotech.de |
| Protected Thiol (-S-R) | N-Hydroxysuccinimide (NHS) ester of a protected thiol-containing carboxylic acid | Deprotection followed by thiol-maleimide Michael addition or disulfide formation. |
Detailed Research Findings
While direct literature detailing the synthesis of a broad range of bifunctional 5-Norbornene-2-methanamine monomers with orthogonal handles is emerging, the principles are well-established through extensive research in polymer chemistry and bioconjugation.
Research has demonstrated the utility of heterobifunctional crosslinkers for modifying primary amines on various molecules, including proteins and other small molecules. gbiosciences.com These methods are directly applicable to 5-Norbornene-2-methanamine. For example, the reaction of an amine with an NHS ester is a robust and widely used method for forming stable amide bonds under mild conditions. iris-biotech.de A variety of NHS esters containing azide, alkyne, and other reactive groups are commercially available, facilitating the synthesis of these derivatized monomers. lumiprobe.com
Furthermore, the concept of orthogonal protection strategies is a cornerstone of complex organic synthesis, including peptide and oligosaccharide synthesis, and is being increasingly applied to the design of functional monomers. acs.orgjocpr.comnih.gov By employing protecting groups that can be removed under different conditions (e.g., acid-labile, base-labile, or photolabile groups), chemists can selectively unmask reactive sites for subsequent modification.
The application of these derivatized norbornene monomers in Ring-Opening Metathesis Polymerization (ROMP) allows for the creation of polymers with pendant orthogonal reactive handles. These polymers can then be further functionalized in a controlled manner. For instance, a polymer with pendant azide groups can be selectively reacted with an alkyne-containing molecule, while the unreacted amine groups (if deprotected) can be modified in a subsequent step with a different reagent. This approach opens the door to the synthesis of highly complex and functional materials, such as block copolymers, graft copolymers, and densely functionalized polymer brushes, from a single versatile monomer platform.
Advanced Applications and Performance Evaluation of 5 Norbornene 2 Methanamine Derived Materials
Catalysis and Catalyst Development
The unique structure of 5-Norbornene-2-methanamine plays a significant role in the field of catalysis, both as a component that interacts with polymerization catalysts and as a precursor for the development of new catalytic systems.
The primary amine group of 5-Norbornene-2-methanamine is highly reactive and can interfere with the activity of certain polymerization catalysts. mdpi.com For instance, in Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing functional polymers, the amine group's strong reactivity can negatively affect the performance of common catalysts like the Hoveyda-Grubbs 2nd generation catalyst. mdpi.comresearchgate.net
To overcome this, a crucial strategy involves the "protection" of the amine group before the polymerization reaction. This is a form of temporary modification to the monomer to ensure compatibility with the catalyst. A common method is the reaction of 5-Norbornene-2-methanamine with phthalic anhydride (B1165640). mdpi.com This reaction forms an amino-protected product, 5-norbornene-2-(N-methyl)-phthalimide, which can then be effectively polymerized using ROMP without deactivating the catalyst. mdpi.comresearchgate.net After polymerization, a deprotection step is performed to regenerate the free amine groups in the final polymer structure, yielding poly(norbornene-methylamine). mdpi.com This protection-deprotection strategy is essential for creating well-defined polymers with controllable molecular weights and narrow polydispersity indices. mdpi.com
Optimization of the protection reaction for 5-Norbornene-2-methanamine with phthalic anhydride has shown that the highest yield (94.5%) is achieved at a reaction temperature of 130 °C for a duration of 20 minutes. mdpi.com
5-Norbornene-2-methanamine serves as a valuable starting material, or building block, in organic synthesis for the creation of various fine chemicals, including pharmaceuticals, dyes, and pesticides. cymitquimica.com Its rigid bicyclic structure is a desirable feature that can be imparted to target molecules. cymitquimica.com
In catalyst development, derivatives of norbornene are used to synthesize ligands for metal complexes. These complexes can function as highly effective catalysts in various polymerization reactions. For example, (η³-substituted allyl) palladium complexes containing N-heterocyclic carbene ligands are used to catalyze the addition polymerization of norbornene esters. researchgate.net While not directly modifying the catalyst, the use of 5-Norbornene-2-methanamine as a precursor allows for the synthesis of complex polymer architectures that can serve as catalyst supports. researchgate.net
Materials Science Innovations
The polymerization of 5-Norbornene-2-methanamine and its derivatives leads to a new class of functional polymers with applications ranging from high-performance resins to smart materials.
Polymers derived from norbornene monomers, known as polynorbornenes, are noted for their favorable thermal and chemical resistance, largely due to their rigid backbones. nih.govtennessee.edu Polymerizing derivatives of 5-Norbornene-2-methanamine allows for the incorporation of functional amine groups into this stable polymer structure.
Thermogravimetric analysis (TGA) of poly(norbornene-methylamine) and its protected precursor, poly(norbornene-(N-methyl)-phthalimide), reveals their thermal stability. The protected polymer exhibits a single, high-temperature weight loss stage, indicating good thermal stability. The deprotected poly(norbornene-methylamine), however, shows an initial weight loss at a lower temperature due to the highly active amino group, which can induce intramolecular cyclization, before the main chain degradation occurs at a higher temperature. mdpi.com
| Polymer | Initial Weight Loss Temperature Range (°C) | Primary Decomposition Temperature Range (°C) |
|---|---|---|
| Poly(norbornene-(N-methyl)-phthalimide) (Protected) | - | 365–484 |
| Poly(norbornene-methylamine) (Deprotected) | 97–174 | 365–484 |
Novel polymers synthesized from norbornene derivatives have been extensively utilized in the development of advanced functional materials. mdpi.comresearchgate.net
Porous Network Materials : The rigid structure of polynorbornenes makes them suitable for creating materials with significant microporosity. researchgate.net These porous polymer networks have high surface areas and can be used for applications such as gas storage and separations. researchgate.net
Self-Healing Materials : Norbornene derivatives are key components in self-healing polymers based on ROMP. researchgate.net In these systems, a microencapsulated healing agent, such as a norbornene-based monomer, is embedded within a polymer matrix along with a catalyst. researchgate.net When a crack forms, it ruptures the microcapsules, releasing the monomer, which then comes into contact with the catalyst, initiating polymerization that heals the crack. researchgate.net The rapid polymerization rate of monomers like 5-ethylidene-2-norbornene makes them particularly effective for such applications. inrs.caresearchgate.net
Polynorbornenes are considered promising materials for polymer gas separation membranes due to their high thermal and chemical resistance, rigid polymer backbone, and the chemical versatility of the norbornene monomer. nih.govtennessee.edu These properties allow for the creation of membranes with good durability and tunable separation performance.
The gas transport properties of polynorbornene membranes can be finely tuned by altering the functional side groups attached to the norbornene ring. Vinyl-addition polymerization of norbornene derivatives results in polymers with rigid, saturated backbones and high glass transition temperatures, which is advantageous for membrane applications. nih.govtennessee.edu Research on various functionalized polynorbornenes demonstrates the structure-property relationships that govern gas separation. For example, incorporating bulky trialkylsiloxy side groups can significantly increase the gas permeability of the membrane. researchgate.net
| Polymer Type | Gas Pair | Permeability P(CO₂) (Barrer) | Ideal Selectivity α(CO₂/N₂) |
|---|---|---|---|
| Metathesis polynorbornene with trialkylsiloxy groups | CO₂/N₂ | 152–226 | 13–16 |
| Vinyl-addition polynorbornene with trialkylsiloxy groups | CO₂/N₂ | 230–500 | 14–17 |
The ability to copolymerize different norbornene monomers, such as 5-vinyl-2-norbornene (B46002) with norbornene, provides another method to control and optimize the gas separation performance of the resulting membranes. nih.gov This demonstrates that the polynorbornene platform, accessible from monomers like 5-Norbornene-2-methanamine, offers significant possibilities for developing next-generation gas separation technologies. nih.gov
Hydrogel Systems and 3D Printing Applications
5-Norbornene-2-methanamine is a key building block in the development of advanced hydrogel systems, particularly for applications in three-dimensional (3D) bioprinting and tissue engineering. Its primary role is in the functionalization of natural and synthetic polymers to create photo-crosslinkable bioinks. One of the most prominent examples is the synthesis of norbornene-functionalized gelatin (GelNB). nih.govresearchgate.net In this process, the amine group of 5-norbornene-2-methanamine reacts with carboxylic acid groups on gelatin, grafting the reactive norbornene moiety onto the polymer backbone. nih.gov
The resulting GelNB macromers can be rapidly crosslinked into stable 3D hydrogel structures via a thiol-ene photo-click reaction. nih.govresearchgate.net This reaction, which involves a multi-functional thiol linker (like dithiothreitol (B142953) or PEG-tetra-thiol) and a photoinitiator under UV or visible light, is known for its exceptionally fast curing kinetics, often occurring within seconds. researchgate.netresearchgate.net This rapid gelation is highly advantageous for 3D bioprinting, as it allows for high printing fidelity and the construction of complex, cell-laden scaffolds that mimic the extracellular matrix. researchgate.netmdpi.com
Hydrogels derived from this system exhibit superior properties compared to traditional materials like gelatin methacryloyl (GelMA). researchgate.net Research has shown that GelNB-based bioinks require significantly lower concentrations of photoinitiators and demonstrate improved biocompatibility, leading to higher survival rates for primary cells encapsulated within the 3D-printed structures. researchgate.net The thiol-norbornene chemistry is also valued for its orthogonal reactivity, meaning it does not interfere with cellular components, and its ability to allow for post-printing modifications. researchgate.netnih.gov These characteristics make norbornene-functionalized hydrogels highly promising for creating tailored biomedical scaffolds for tissue regeneration, disease modeling, and drug delivery. nih.govmdpi.com
Table 1: Performance Characteristics of Norbornene-Functionalized Hydrogels for 3D Bioprinting
| Feature | Gelatin-Norbornene (GelNB) | Poly(ethylene glycol)-Norbornene (PEGNB) | Reference |
|---|---|---|---|
| Crosslinking Chemistry | Thiol-ene photo-click reaction | Thiol-ene photo-click reaction | researchgate.netnih.gov |
| Curing Time | Superfast (1-2 seconds) | Rapid | researchgate.netnih.gov |
| Primary Application | 3D Bioprinting Bioink | Digital Light Processing (DLP) 3D Bioprinting Resin | researchgate.netnih.gov |
| Biocompatibility | Excellent cell survival rates (>84%) | High cytocompatibility | researchgate.netnih.gov |
| Key Advantage | Higher network homogeneity, minimal cross-reactivity with cells | High printing fidelity, amenable to post-printing surface modification | researchgate.netnih.gov |
Biomedical Materials Research
The unique chemical structure of 5-Norbornene-2-methanamine makes it a valuable monomer for synthesizing novel polymers for biomedical research. Its strained norbornene ring is readily polymerizable through Ring-Opening Metathesis Polymerization (ROMP), while the primary amine group provides a site for further functionalization or imparts pH-responsive characteristics to the resulting polymer. These features have been exploited to develop advanced materials that mimic natural polymers and respond to biological cues.
Biomimetics and Biocompatible Polymer Development
In the field of biomimetics, researchers have successfully used 5-Norbornene-2-methanamine to create synthetic polymers that mimic the structure and function of natural biopolymers. A notable achievement is the synthesis of poly(norbornene-methylamine), a structural mimic of chitosan (B1678972), a widely used natural polysaccharide known for its biocompatibility and biodegradability. mdpi.comnih.gov
The synthesis is achieved through ROMP, a powerful polymerization technique that allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (polydispersity index, PDI). mdpi.comresearchgate.net To facilitate this, the amine group of 5-norbornene-2-methanamine is temporarily protected (e.g., by reacting with phthalic anhydride) before polymerization with a catalyst like the Hoveyda-Grubbs 2nd generation catalyst. nih.govresearchgate.net After polymerization, the protecting group is removed to yield the final poly(norbornene-methylamine). mdpi.com This "living" polymerization characteristic of ROMP enables the creation of well-defined polymers with controllable structures, a significant advantage for designing biocompatible materials for specific medical applications. mdpi.comnih.gov The development of such synthetic mimics provides a pathway to materials with the beneficial properties of natural polymers but with the added advantages of controlled synthesis and batch-to-batch consistency. mdpi.com
Table 2: Synthesis and Properties of Poly(norbornene-methylamine) via ROMP
| Parameter | Description | Finding | Reference |
|---|---|---|---|
| Monomer | Amino-protected 5-norbornene-2-methanamine | 5-norbornene-2-(N-methyl)-phthalimide | nih.govresearchgate.net |
| Polymerization Method | Ring-Opening Metathesis Polymerization (ROMP) | Provides controllable molecular weight and structure | mdpi.comnih.gov |
| Catalyst | Hoveyda-Grubbs 2nd generation | Effective for "living" polymerization | researchgate.net |
| Biomimetic Target | Chitosan | The synthesized polymer is a structural mimic of chitosan | nih.gov |
| Polydispersity Index (PDI) | A measure of the uniformity of polymer chain lengths | Narrow range (~1.10 to 1.25), indicating high uniformity | mdpi.com |
pH-Sensitive Polymers for Advanced Deliverables (e.g., Gene Transfection Vectors, Drug Release)
The primary amine (-NH₂) group on poly(norbornene-methylamine) is fundamental to its application as a pH-sensitive smart material for advanced drug and gene delivery. mdpi.com This amine group can become protonated (-NH₃⁺) under acidic conditions, such as those found in endosomes (pH 5.0-6.5) or the microenvironment of solid tumors. mdpi.comnih.govmdpi.com This change in charge imparts pH-responsive behavior to the polymer. mdpi.com
This protonation leads to two key mechanisms crucial for intracellular delivery. First, the increase in positive charge along the polymer backbone causes electrostatic repulsion between chains, leading to polymer swelling or conformational changes. mdpi.com This swelling can trigger the release of an encapsulated drug payload specifically in the acidic target environment. mdpi.com Second, for gene delivery, the protonated polymer can act as a "proton sponge." nih.gov As endosomes acidify, the polymer absorbs protons, leading to an influx of chloride ions and water, which ultimately causes osmotic swelling and rupture of the endosome. This endosomal escape is a critical step, as it releases the genetic material (e.g., DNA, RNA) into the cytoplasm where it can function, while protecting it from degradation by lysosomal enzymes. nih.gov
Because of this pH-sensitivity, polymers derived from 5-norbornene-2-methanamine are considered promising candidate materials for creating sophisticated delivery vehicles such as gene transfection vectors and carriers for the controlled release of therapeutic drugs. mdpi.comresearchgate.net
Table 3: Mechanism of pH-Sensitivity for Poly(norbornene-methylamine) in Drug Delivery
| Step | Location | pH Environment | Polymer Action | Outcome | Reference |
|---|---|---|---|---|---|
| 1. Systemic Circulation | Bloodstream | Neutral (pH ~7.4) | Amine groups are largely uncharged; carrier is stable. | Protects payload from premature release. | mdpi.com |
| 2. Cellular Uptake & Endosomal Trafficking | Endosome | Acidic (pH 5.0-6.5) | Amine groups become protonated (-NH₂ → -NH₃⁺). | Increased positive charge density on the polymer. | mdpi.commdpi.com |
| 3. Payload Release | Cytoplasm | Acidic (within endosome) | "Proton sponge" effect causes endosomal swelling and rupture. | Release of genetic material or drug into the cell's cytoplasm. | mdpi.comnih.gov |
Theoretical and Mechanistic Studies on 5 Norbornene 2 Methanamine and Its Derivatives
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for predicting and understanding the behavior of 5-Norbornene-2-methanamine at a molecular level. Techniques such as Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) analysis are instrumental in elucidating its electronic characteristics and reactivity patterns.
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and energetics of molecules. For norbornene derivatives, DFT calculations are crucial for understanding polymerization mechanisms. Studies have shown that DFT can validate experimental findings by calculating the energy profiles of reaction pathways. For instance, in the Ring-Opening Metathesis Polymerization (ROMP) of functionalized norbornenes, DFT calculations have confirmed that the formation of the metallacyclobutane ring is the highest energy transition state, and therefore the rate-determining step of the polymerization. acs.org
Furthermore, DFT is employed to calculate key electronic properties that correlate with reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy of a norbornene-based monomer has been shown to correlate with the propagation rate constant (kp) in ROMP, providing a predictive measure of its polymerization activity. rsc.org DFT can also be used to develop detailed atomistic models of the resulting polymers to understand how monomer structure influences polymer conformation and properties. nih.govnih.gov
Table 1: Application of DFT in Analyzing Norbornene Derivatives
| Parameter Calculated | Significance in Understanding 5-Norbornene-2-methanamine |
| Transition State Energies | Identifies the rate-determining step in polymerization reactions, such as the formation of the metallacyclobutane intermediate in ROMP. acs.org |
| HOMO/LUMO Energies | Predicts the kinetic reactivity of the monomer; higher HOMO energies often correlate with faster propagation rates in ROMP. rsc.org |
| Ring Strain Energy (RSE) | Quantifies the thermodynamic driving force for ROMP, which is driven by the relief of the significant strain in the bicyclic norbornene ring system. |
| Polymer Chain Conformation | Models the structure of the resulting polymer chains (e.g., polynorbornene) to predict physical properties like rigidity and potential for crystallinity. nih.govnih.gov |
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MEP) analysis is a technique used to visualize the charge distribution of a molecule and predict its reactivity. berkeley.eduresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich or electron-poor. This provides a powerful tool for predicting how 5-Norbornene-2-methanamine will interact with catalysts, electrophiles, and nucleophiles. mdpi.com
In an MEP map, electron-rich regions, characterized by negative electrostatic potential (typically colored red or yellow), are susceptible to electrophilic attack. For 5-Norbornene-2-methanamine, these areas would be the π-bond of the norbornene double bond and the nitrogen lone pair of the amine group. Conversely, electron-poor regions with positive electrostatic potential (colored blue) are prone to nucleophilic attack. By identifying these reactive sites, MEP analysis can predict the initial steps of polymerization and other chemical reactions. berkeley.edumdpi.com
Table 2: Interpreting MEP Analysis for 5-Norbornene-2-methanamine
| Molecular Region | Expected MEP Value | Predicted Reactivity |
| Norbornene C=C π-bond | Negative (Vmin) | Site for electrophilic attack; coordination to metal catalysts (e.g., Ru, Pd). mdpi.com |
| Amine Group (N lone pair) | Negative (Vmin) | Nucleophilic site; potential for protonation or coordination to Lewis acids and some metal catalysts. mdpi.com |
| Hydrogen atoms | Positive | Potential sites for interaction with nucleophiles or bases. |
Reaction Mechanism Elucidation
Understanding the mechanisms of polymerization is key to controlling the structure and properties of polymers derived from 5-Norbornene-2-methanamine. The strained bicyclic structure of the norbornene moiety allows it to undergo polymerization through distinct pathways, primarily Ring-Opening Metathesis Polymerization (ROMP) and vinyl addition polymerization.
Understanding Polymerization Initiation and Chain Transfer Processes (e.g., ROMP, Vinyl Addition Polymerization)
Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization driven by the relief of ring strain in cyclic olefins like norbornene. acs.org The reaction is typically initiated by transition metal alkylidene catalysts, most notably Grubbs-type ruthenium catalysts. The initiation step involves the coordination of the norbornene double bond to the metal center, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to open the ring, forming a new metal alkylidene attached to the growing polymer chain. This process repeats in the propagation stage. Due to the high reactivity of the primary amine group, which can deactivate the catalyst, it is often necessary to protect the amine of 5-Norbornene-2-methanamine (e.g., as a phthalimide) before polymerization.
Vinyl addition polymerization is another major pathway for norbornene derivatives. Unlike ROMP, this mechanism does not open the ring. Instead, the polymerization proceeds through the double bond, creating a saturated polymer backbone composed of repeating bicyclic units. This type of polymerization is commonly catalyzed by late transition metal complexes, particularly those based on palladium (Pd). The initiation can occur by the insertion of the norbornene monomer into a Pd-H or Pd-C bond. The resulting polymers are known for their high thermal stability and high glass transition temperatures. mdpi.com
Chain Transfer Processes are crucial for controlling the molecular weight of the resulting polymers and for synthesizing end-functionalized or block copolymers. In both ROMP and vinyl addition systems, chain transfer agents (CTAs) can be introduced. In catalytic ROMP, CTAs allow for the synthesis of polymers with a catalytic amount of the expensive ruthenium initiator. In vinyl addition polymerization, unsaturated alcohols or aldehydes can act as CTAs in combination with palladium catalysts to produce polymers with hydroxyl or aldehyde end-groups.
Table 3: Comparison of ROMP and Vinyl Addition Polymerization for Norbornene Derivatives
| Feature | Ring-Opening Metathesis Polymerization (ROMP) | Vinyl Addition Polymerization |
| Reaction Type | Chain-growth, ring-opening | Chain-growth, addition |
| Driving Force | Relief of ring strain | Conversion of π-bond to σ-bonds |
| Polymer Backbone | Unsaturated, contains double bonds | Saturated, consists of norbornane (B1196662) units |
| Typical Catalysts | Ruthenium (Grubbs), Tungsten | Palladium, Nickel |
| Functional Group Tol. | High, but amines may require protection | Tolerates a wide range of functional groups |
| Resulting Polymer | e.g., Poly(norbornene-methylamine) with a linear, unsaturated backbone | e.g., Poly(norbornene-methylamine) with a saturated, rigid backbone |
Stereochemical Influence on Reaction Outcomes and Product Formation
The stereochemistry of the 5-Norbornene-2-methanamine monomer, which exists as a mixture of endo and exo isomers, significantly influences both the polymerization reaction and the properties of the final polymer. acs.org
During polymerization, the catalyst's approach to the double bond can be sterically hindered by the substituent, leading to different reaction rates for the two isomers. For certain palladium-catalyzed vinyl addition polymerizations, the endo-isomer has been observed to be consumed preferentially over the exo-isomer. researchgate.net In ROMP, the stereochemistry of the monomer can impact the rate of polymerization by affecting the stability of intermediate chelates formed between the catalyst and functional groups on the polymer chain. acs.org
The stereochemistry of the monomer also dictates the tacticity of the resulting polymer in vinyl addition polymerization. The formation of meso (erythro-diisotactic) or racemo (erythro-disyndiotactic) linkages along the polymer chain has a profound effect on the polymer's secondary structure. Computational studies have shown that meso polynorbornenes tend to form rigid, extended coils, resulting in amorphous materials. In contrast, racemo chains can adopt highly helical, tubular conformations that may promote crystallization. nih.govnih.gov This control over polymer architecture is critical for tuning material properties.
Structure-Reactivity and Structure-Property Relationship Investigations
The relationships between the molecular structure of 5-Norbornene-2-methanamine, its reactivity, and the properties of the polymers derived from it are of fundamental importance for designing new materials.
The high reactivity of the norbornene ring system is a direct consequence of its significant ring strain, which provides a strong thermodynamic driving force for ROMP. The presence of the aminomethyl functional group introduces a site of high reactivity and polarity. This amine group can influence polymerization by coordinating to the metal catalyst, sometimes requiring a protection strategy to prevent catalyst deactivation.
The structure of the monomer directly translates to the properties of the resulting polymer. Vinyl-addition polymerization of norbornene derivatives leads to polymers with exceptionally rigid backbones, resulting in materials with high glass transition temperatures (Tg) and excellent thermal stability. mdpi.com The properties of these polymers can be systematically tuned by altering the functional groups on the norbornene monomer. For example, the synthesis of poly(norbornene-methylamine) via ROMP of a protected monomer allows for the creation of polymers with controllable molecular weights and narrow polydispersity indices. This control over the polymer structure is essential for applications where specific material properties are required.
Table 4: Structure-Property Relationships for Polynorbornene Derivatives
| Structural Feature | Influence on Reactivity/Property |
| Strained Bicyclic Ring | High reactivity in ROMP and vinyl addition polymerization. |
| Amine Functional Group | Provides polarity and a site for further functionalization; may require protection during polymerization to prevent catalyst deactivation. |
| Endo/Exo Stereoisomerism | Affects polymerization rates and can influence the stereoregularity and resulting conformation (e.g., amorphous vs. crystalline) of the polymer. acs.orgnih.govnih.gov |
| Polymerization Method | Determines the polymer backbone structure (unsaturated for ROMP, saturated for vinyl addition), which in turn governs thermal stability, Tg, and chemical properties. |
Advanced Analytical Techniques for Characterization in 5 Norbornene 2 Methanamine Research
Spectroscopic Characterization
Spectroscopic techniques are fundamental in the analysis of 5-Norbornene-2-methanamine and its derivatives, offering detailed information on molecular structure and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of norbornene-based monomers and polymers. Both ¹H and ¹³C NMR are utilized to confirm the molecular structure and assess the success of functionalization reactions.
In the synthesis of polymers from 5-Norbornene-2-methanamine, NMR is used to characterize intermediate and final products. For instance, in the preparation of poly(norbornene-methylamine), the monomer is first protected, often by reacting 5-Norbornene-2-methanamine with phthalic anhydride (B1165640) to form 5-norbornene-2-(N-methyl)-phthalimide. mdpi.comresearchgate.net The subsequent Ring-Opening Metathesis Polymerization (ROMP) and deprotection steps are monitored by NMR to confirm the structural changes. mdpi.comresearchgate.net
¹H NMR spectra provide information on the different proton environments within the molecule. For norbornene derivatives, characteristic signals include those for the vinyl protons of the norbornene ring system. nih.gov ¹³C NMR complements this by providing data on the carbon skeleton, confirming the presence of specific carbon environments like those in the bicyclic ring and any attached functional groups. nih.govrsc.org The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Norbornene Dicarboximide Derivative (Data sourced from a study on norbornene dicarboximides functionalized with carbazole (B46965) groups) nih.gov
| Nucleus | Assignment | Chemical Shift (δ, ppm) |
| ¹H NMR | Vinyl Protons (a) | 6.23 (s) |
| Bridgehead Protons (b) | 3.19 (s) | |
| Methylene (B1212753) Bridge Proton (d) | 1.04 (d), 1.41 (d) | |
| ¹³C NMR | Vinyl Carbons (a) | 137.83 |
| Bridgehead Carbons (b) | 45.12 | |
| Methylene Bridge Carbon (d) | 42.93 | |
| Carbonyl Carbons (m) | 177.82 |
Note: The specific assignments (a, b, d, m) correspond to the labeling used in the source study for NDI-EtCAR. nih.gov
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. Each functional group has a characteristic vibrational frequency, resulting in a unique spectral fingerprint.
In research involving 5-Norbornene-2-methanamine, FTIR is crucial for verifying the chemical transformations throughout a reaction sequence. For example, during the synthesis of poly(norbornene-methylamine), FTIR spectra are used to confirm the presence of key functional groups in the starting materials, the protected monomer, the resulting polymer, and the final deprotected product. mdpi.comresearchgate.net Characteristic stretching vibrations for the unsaturated =C-H group in norbornene derivatives are typically observed around 2860 cm⁻¹ and 3062 cm⁻¹. researchgate.net Analysis of the spectra confirms the successful incorporation or removal of protecting groups and the integrity of the norbornene backbone after polymerization. mdpi.com
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample to provide information about its electronic properties. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.
While the basic 5-Norbornene-2-methanamine structure does not have strong absorption in the UV-Vis range, this technique becomes highly relevant when the molecule is functionalized with chromophoric or fluorophoric groups. For instance, studies on norbornene dicarboximide derivatives functionalized with carbazole or coumarin (B35378) moieties utilize UV-Vis spectroscopy to characterize their absorbance properties. nih.govunisa.it The resulting spectra can reveal π–π* transitions associated with the aromatic and electronic systems introduced by the functional groups. unisa.it This analysis is essential for the development of functional materials, such as fluorescent polymers, where the electronic behavior is a key performance characteristic. nih.gov
Chromatographic and Thermal Analysis
Chromatographic and thermal analysis techniques provide macro-level information about the physical properties of polymers derived from 5-Norbornene-2-methanamine, such as molecular weight and thermal stability.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. shimadzu.com The technique separates polymer molecules based on their size in solution. Larger molecules elute from the chromatography column faster than smaller molecules. shimadzu.com
For polymers synthesized from 5-Norbornene-2-methanamine derivatives via ROMP, GPC is used to measure the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). mdpi.commdpi.com The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a narrow distribution, which is often a hallmark of a controlled or "living" polymerization process. mdpi.com
Research has shown that for the ROMP of an amino-protected 5-Norbornene-2-methanamine derivative, the molecular weight of the resulting polymer can be controlled by adjusting the molar ratio of the monomer to the initiator ([M]/[I]). mdpi.comresearchgate.net GPC analysis demonstrates that as the [M]/[I] ratio increases, the molecular weight of the polymer increases linearly, while the PDI remains narrow, confirming the living nature of the polymerization. mdpi.com
Table 2: GPC Data for Poly(norbornene-(N-methyl)-phthalimide) at Various Monomer-to-Initiator Ratios (Data adapted from a study on the ROMP synthesis of poly(norbornene-methylamine)) mdpi.com
| [M]/[I] Ratio | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 50:1 | 13,500 | 1.18 |
| 100:1 | 26,100 | 1.20 |
| 150:1 | 38,200 | 1.21 |
| 200:1 | 51,300 | 1.25 |
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. nasa.govresearchgate.net It is a critical tool for determining the thermal stability and decomposition profile of polymeric materials.
In the context of 5-Norbornene-2-methanamine research, TGA is performed on the synthesized polymers to evaluate their suitability for applications where thermal resistance is important. The analysis is typically conducted by heating the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. mdpi.comresearchgate.netnih.gov The resulting TGA curve plots the percentage of remaining sample weight against temperature. The onset of weight loss indicates the temperature at which the polymer begins to decompose. The derivative of this curve (DTG) shows the rate of mass loss and can help identify distinct decomposition stages. researchgate.net Studies on poly(norbornene-methylamine) and its protected precursor have used TGA to determine and compare their thermal stabilities. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for confirming the structural integrity of 5-Norbornene-2-methanamine in synthetic chemistry research?
- Methodological Answer : Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), mass spectrometry (MS), and X-ray diffraction (XRD). For bicyclic amines like 5-Norbornene-2-methanamine, 2D NMR (e.g., COSY, HSQC) is critical to resolve stereochemical ambiguities. Cross-validate results with computational simulations (e.g., DFT for NMR chemical shift prediction) to address potential isomerization issues .
Q. How can researchers accurately determine the solubility profile of 5-Norbornene-2-methanamine across different solvent systems?
- Methodological Answer : Use gravimetric analysis or high-performance liquid chromatography (HPLC) to quantify solubility. Prioritize solvents with varying polarity indices (e.g., water, ethanol, hexane) to establish a Hansen solubility parameter (HSP) matrix. Account for temperature dependencies by conducting experiments at 25°C, 40°C, and 60°C, referencing Cheméo-generated data for validation .
Q. What standardized protocols exist for synthesizing 5-Norbornene-2-methanamine with high enantiomeric purity?
- Methodological Answer : Employ chiral auxiliaries or asymmetric catalytic hydrogenation using transition-metal catalysts (e.g., Ru-BINAP complexes). Monitor reaction progress via thin-layer chromatography (TLC) and optimize reaction conditions (temperature, pressure) to minimize racemization. Purity assessment should include chiral GC or HPLC with polarimetric detection .
Advanced Research Questions
Q. What experimental strategies are effective in resolving contradictions between computational predictions and empirical observations of 5-Norbornene-2-methanamine’s reaction kinetics?
- Methodological Answer : Conduct multi-method validation:
Compare density functional theory (DFT) calculations with experimental Arrhenius parameters.
Use stopped-flow spectroscopy for real-time monitoring of fast reactions.
Replicate studies under inert atmospheres to rule out oxidative side reactions.
Address discrepancies by revisiting solvent effects or transition-state approximations in computational models .
Q. How should researchers design longitudinal stability studies to assess 5-Norbornene-2-methanamine’s degradation pathways under varying environmental conditions?
- Methodological Answer : Implement a panel design with three phases:
Accelerated stability testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH).
Long-term monitoring : Store samples at 25°C/60% RH for 6–12 months, analyzing degradation products via GC-MS.
Mechanistic studies : Use isotopic labeling (e.g., ¹⁵N) to trace degradation pathways. Include control groups with antioxidants or stabilizers to identify protective agents .
Q. What statistical frameworks are suitable for analyzing contradictory data on 5-Norbornene-2-methanamine’s biological activity in different assay systems?
- Methodological Answer : Apply Bayesian meta-analysis to reconcile conflicting results:
Pool data from independent studies, weighting by assay precision (e.g., IC₅₀ variability).
Test for heterogeneity using Cochran’s Q or I² statistics.
Adjust for batch effects (e.g., solvent purity, cell-line variability) via mixed-effects models.
Validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Methodological Considerations for Data Integrity
- Reproducibility : Document synthetic protocols (e.g., catalyst loading, reaction time) in line with guidelines for structured abstracts to ensure replicability .
- Contradiction Analysis : Use triangulation (experimental, computational, literature-derived data) to resolve inconsistencies, as emphasized in longitudinal study designs .
- Data Sharing : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) while addressing ethical constraints, particularly for studies involving biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
